N-(2-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the thiazine ring. One common method involves the reaction of 2-bromoaniline with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the thiazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives, such as:
- N-(2-bromophenyl)-4H-[1,3]benzothiazin-2-amines
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
What sets N-(2-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide apart is its specific combination of functional groups and its unique three-dimensional structure
Properties
Molecular Formula |
C21H17BrN2O3S |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H17BrN2O3S/c1-2-24-19-12-11-14(21(25)23-18-9-5-4-8-17(18)22)13-16(19)15-7-3-6-10-20(15)28(24,26)27/h3-13H,2H2,1H3,(H,23,25) |
InChI Key |
PNWYURGDFILTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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